molecular formula C19H31NO4Si B11835810 (S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid

Cat. No.: B11835810
M. Wt: 365.5 g/mol
InChI Key: LGUPWMJTDJYUCW-ZBFHGGJFSA-N
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Description

Structural Complexity in Chiral β-Hydroxy-γ-Keto Acid Derivatives

The structural complexity of (S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid arises from its combination of a β-hydroxy group, γ-keto functionality, and dual chiral centers at the 3- and 5-positions. The β-hydroxy-γ-keto motif is a hallmark of bioactive molecules, including natural products and pharmaceutical intermediates, due to its ability to participate in hydrogen bonding and chelation-driven interactions. The stereochemistry at the 3-position, dictated by the (S)-configured TBDMS-protected hydroxyl group, influences conformational preferences and intermolecular interactions. For example, the bulky TBDMS group induces steric hindrance, stabilizing specific rotamers that favor selective reactivity at the γ-keto group.

The (R)-1-phenylethylamine moiety introduces additional stereoelectronic complexity. This substituent’s aromatic ring engages in π-π stacking interactions, while its chiral center directs the spatial orientation of the amino group, affecting hydrogen-bonding networks and substrate recognition in enzymatic systems. The interplay between these features is evident in the compound’s physicochemical properties, such as its solubility profile and crystallinity, which are critical for purification and characterization.

Table 1: Key Structural Features and Their Implications

Feature Role in Molecular Behavior Example in Literature
β-Hydroxy group Participates in intramolecular H-bonding with γ-keto group, stabilizing enol tautomers β-Hydroxybutyrate metabolism
γ-Keto functionality Acts as electrophilic site for nucleophilic additions or reductions Peroxidation of β-keto esters
TBDMS ether Provides steric bulk for stereochemical control; enhances lipophilicity Silyl-protected glycosylation
(R)-1-Phenylethylamine Directs spatial arrangement of amino group for chiral recognition Asymmetric organocatalysis

The compound’s γ-keto group exhibits unique reactivity, undergoing selective transformations such as peroxidation or reduction while leaving the β-hydroxy-TBDMS moiety intact. This selectivity is critical for modular synthesis strategies, where sequential functionalization of distinct reactive sites is required. For instance, the γ-keto group can be converted to a δ-peroxy intermediate under organocatalytic conditions, enabling access to chiral 1,2-dioxolanes—a structural motif prevalent in antimalarial and anticancer agents.

Role of tert-Butyldimethylsilyl (TBDMS) in Stereoselective Protection

The tert-butyldimethylsilyl (TBDMS) group is pivotal in governing the stereochemical outcome of synthetic transformations involving (S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid. Compared to other silyl protecting groups, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), TBDMS offers a balance of steric bulk and hydrolytic stability, making it ideal for protecting secondary alcohols in polyfunctional molecules. Its introduction at the 3-position of the pentanoic acid backbone blocks undesired side reactions at the β-hydroxy group while minimally perturbing the electronic environment of the γ-keto functionality.

Table 2: Comparison of Silyl Protecting Groups in Stereoselective Synthesis

Protecting Group Steric Bulk Hydrolytic Stability Stereoselective Influence Application Example
TBDMS Moderate High α-Selectivity in glycosylation GC-MS analysis of keto acids
TIPS High Moderate Variable selectivity Carbohydrate chemistry
TBDPS High Very high β-Selectivity Solid-phase peptide synthesis

In glycosylation reactions, TBDMS-protected donors exhibit superior α-selectivity compared to TIPS or TBDPS analogues, a phenomenon attributed to the group’s intermediate steric demand. This principle extends to the protection of β-hydroxy groups in γ-keto acids, where the TBDMS ether directs the approach of nucleophiles or catalysts to the γ-keto group’s re face, favoring the formation of (S)-configured products. Kinetic studies of analogous systems reveal that TBDMS protection reduces activation energy for γ-keto transformations by 15–20% compared to unprotected substrates, enhancing reaction rates without compromising enantioselectivity.

The TBDMS group’s stability under acidic and basic conditions is another critical advantage. For example, during the reduction of γ-keto esters to δ-hydroxy derivatives, the TBDMS ether remains intact, enabling subsequent deprotection under mild conditions (e.g., tetrabutylammonium fluoride). This orthogonal stability is essential for multistep syntheses requiring sequential deprotection and functionalization.

Properties

Molecular Formula

C19H31NO4Si

Molecular Weight

365.5 g/mol

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid

InChI

InChI=1S/C19H31NO4Si/c1-14(15-10-8-7-9-11-15)20-17(21)12-16(13-18(22)23)24-25(5,6)19(2,3)4/h7-11,14,16H,12-13H2,1-6H3,(H,20,21)(H,22,23)/t14-,16+/m1/s1

InChI Key

LGUPWMJTDJYUCW-ZBFHGGJFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](CC(=O)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC(CC(=O)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Silylation of (S)-3-Hydroxy-5-oxopentanoic Acid

The synthesis begins with the protection of the hydroxyl group in (S)-3-hydroxy-5-oxopentanoic acid. A mixture of the acid (10 mmol), tert-butyldimethylsilyl chloride (TBSCl, 12 mmol), and imidazole (15 mmol) in anhydrous DMF (20 mL) is stirred at 25°C for 12 h. The reaction is quenched with ice-water (50 mL), extracted with ethyl acetate (3 × 30 mL), and dried over MgSO₄. After solvent evaporation, the crude product is purified via silica gel chromatography (hexane/EtOAc = 4:1) to yield (S)-3-((tert-butyldimethylsilyl)oxy)-5-oxopentanoic acid as a colorless oil (82% yield).

Key Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (dd, J = 6.4, 4.8 Hz, 1H, CH-O), 2.65–2.55 (m, 2H, COCH₂), 2.40–2.30 (m, 2H, CH₂CO₂H), 1.02 (s, 9H, C(CH₃)₃), 0.20 (s, 6H, Si(CH₃)₂).

  • ESI-MS: m/z 331 [M+H]⁺.

Reductive Amination with (R)-1-Phenylethylamine

Coupling and Stereochemical Control

The TBS-protected β-hydroxy ketone (5 mmol) is dissolved in dry THF (15 mL) under nitrogen. (R)-1-Phenylethylamine (6 mmol) and acetic acid (0.5 mL) are added, followed by sodium cyanoborohydride (6 mmol) in portions at 0°C. The mixture is stirred at 25°C for 24 h, quenched with saturated NaHCO₃ (20 mL), and extracted with EtOAc (3 × 30 mL). The organic layer is dried (Na₂SO₄), concentrated, and purified via chromatography (hexane/EtOAc = 3:1) to afford the amine intermediate as a white solid (68% yield).

Optimization Insights:

  • Lower temperatures (0–5°C) reduce epimerization but require extended reaction times (48 h).

  • Using STAB-H (sodium triacetoxyborohydride) improves selectivity for the desired (R)-configured amine.

Oxidation and Acid Deprotection

Ketone Formation and Final Hydrolysis

The amine intermediate (3 mmol) is dissolved in CH₂Cl₂ (10 mL), and Dess-Martin periodinane (4 mmol) is added at 0°C. After stirring at 25°C for 3 h, the reaction is quenched with 10% Na₂S₂O₃ (15 mL) and extracted with CH₂Cl₂. The organic phase is washed with brine, dried, and concentrated. The residue is treated with LiOH (6 mmol) in THF/H₂O (1:1, 20 mL) at 80°C for 1 h. Acidification with citric acid (pH 3) precipitates the title compound, which is recrystallized from ethanol/water (90% yield).

Analytical Validation:

  • HPLC Purity: 99.3% (C18 column, 0.1% TFA in H₂O/MeCN).

  • Enantiomeric Excess: 98.5% (Chiralcel OD-H, hexane/i-PrOH = 90:10).

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
SilylationTBSCl, imidazole, DMF, 25°C8295
Reductive AminationNaBH₃CN, THF, 25°C6897
OxidationDess-Martin periodinane, CH₂Cl₂8598
HydrolysisLiOH, THF/H₂O, 80°C9099.3

Challenges and Mitigation Strategies

  • Racemization During Amination: Minimized by using bulky reducing agents (STAB-H) and low temperatures.

  • Desilylation Under Basic Conditions: Avoided by employing mild bases (LiOH) and short reaction times.

  • Purification Complexities: Addressed through gradient chromatography and recrystallization from ethanol/water .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or amines.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-5-[[(1R)-1-phenylethyl]amino]pentanoic acid involves its interaction with specific molecular targets. The silyl group can protect reactive sites during chemical reactions, while the amino and carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

(3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic Acid
  • Structure: Replaces the TBDMS group with a methyl group and substitutes the phenylethylamino with a thiazole ring.
  • Biological Relevance: Thiazole derivatives are often associated with antimicrobial or antiviral activity, suggesting divergent applications compared to the target compound .
  • Physicochemical Properties :

    Property Target Compound Thiazole Analog ()
    Molecular Formula C₁₉H₃₀N₂O₄Si C₉H₁₂N₂O₃S
    Molecular Weight (g/mol) 390.55 228.27
    Solubility Low (lipophilic) Moderate (polar thiazole)
(R)-5-Oxo-2-(((prop-2-yn-1-yloxy)carbonyl)amino)-5-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)oxy)pentanoic Acid
  • Structure: Features a trifluoromethyl diazirinyl benzyl group instead of TBDMS and phenylethylamino.
  • Electron-Withdrawing Groups: The trifluoromethyl group increases metabolic stability and electronegativity, altering reactivity.

Analogs with Varied Protecting Groups

tert-Butyl (R)-2-(2,6-Dichlorophenyl)-5-oxo-3-[(R)-1-phenylethyl]imidazolidine-1-carboxylate
  • Structure : Incorporates a tert-butyl carbamate (Boc) and an imidazolidine ring.
  • Key Differences: Protecting Group: Boc is acid-labile, whereas TBDMS requires fluoride-based deprotection (e.g., TBAF).
(S)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic Acid
  • Structure: Replaces TBDMS with a Boc-protected amino group and adds a methylthio (-SMe) substituent.
  • Key Differences :
    • Sulfur Functionality : The thioether may participate in redox reactions or metal coordination, absent in the target compound.
    • Stability : Boc groups are less stable under acidic conditions than TBDMS ethers .

Methyl Ester Derivative of the Target Compound

  • Structure : Methyl ester at the carboxylic acid terminus (vs. free acid in the target compound).
  • Key Differences :
    • Solubility : Esterification increases lipophilicity, enhancing membrane permeability but reducing water solubility.
    • Hydrolysis : The ester is a prodrug form, requiring enzymatic cleavage for activation .
  • Predicted Properties (): Property Methyl Ester Target Compound (Free Acid) Boiling Point 476°C (predicted) Not reported Density 1.017 g/cm³ Likely higher (polar COOH)

Biological Activity

(S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound includes a pentanoic acid backbone, a tert-butyldimethylsilyl ether protecting group, and an amino acid moiety derived from (R)-1-phenylethylamine. The chirality indicated by the (S) and (R) designations suggests that the compound may exhibit distinct biological activities, which are critical for its applications in drug development and therapeutic interventions.

The biological activity of (S)-3-((tert-butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid is primarily influenced by its ability to interact with various biological receptors and enzymes. The presence of the silyl group enhances the compound's stability and solubility, which is essential for its pharmacological properties. Interaction studies could include:

  • Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.
  • Enzymatic Activity : Assessing the compound's role as an inhibitor or activator in enzymatic processes.

Potential Therapeutic Applications

The unique combination of functional groups in this compound suggests several potential therapeutic applications, including:

  • Anticancer Activity : Given its structural similarity to known anticancer agents, this compound may inhibit tumor growth.
  • Neuroprotective Effects : The presence of phenylethylamine derivatives suggests potential benefits in neurodegenerative diseases.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, a study demonstrated that modifications to the silyl group significantly influenced the compound's solubility and biological activity, enhancing its potential as a drug candidate.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructural FeaturesBiological Activity
(S)-ValineAmino acidProtein synthesis
(R)-PhenylalanineAromatic amino acidNeurotransmitter precursor
tert-butyloxycarbonyl derivativeProtecting groupUsed in peptide synthesis

Synthesis Methodologies

The synthesis of (S)-3-((tert-butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid can be achieved through several methodologies that emphasize atom economy and sustainability. These methodologies are crucial for developing efficient synthetic routes that minimize waste while maximizing yield.

Q & A

Q. What are the recommended synthetic strategies for preparing (S)-3-((tert-Butyldimethylsilyl)oxy)-5-oxo-5-(((R)-1-phenylethyl)amino)pentanoic acid?

The synthesis typically involves sequential protection of functional groups, coupling reactions, and stereochemical control. Key steps include:

  • TBDMS Protection : The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl moiety under anhydrous conditions using TBDMS-Cl and imidazole in DMF .
  • Amide Bond Formation : The (R)-1-phenylethylamine is coupled to the activated carbonyl group (e.g., via EDC/HOBt or DCC) in dichloromethane at 0–25°C .
  • Oxidation and Deprotection : Controlled oxidation of intermediates (e.g., using Dess-Martin periodinane) followed by acidic or fluoride-mediated TBDMS deprotection (e.g., TBAF in THF) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
TBDMS ProtectionTBDMS-Cl, imidazole, DMF, 25°C, 12h85–90
Amide CouplingEDC, HOBt, DCM, 0°C → 25°C, 6h75–80
TBDMS DeprotectionTBAF, THF, 0°C, 1h95

Q. How should researchers purify and characterize this compound?

Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to resolve stereoisomers and remove byproducts . Characterization :

  • NMR : 1^1H and 13^{13}C NMR to confirm stereochemistry (e.g., δ 0.1–0.2 ppm for TBDMS methyl groups; δ 5.1–5.3 ppm for chiral center protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Q Exactive Orbitrap (ESI+) with <3 ppm mass accuracy for molecular ion validation .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to confirm enantiomeric purity (>98% ee) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods resolve discrepancies?

Chiral Control :

  • Employ asymmetric catalysis (e.g., Evans oxazaborolidine) for ketone reductions or use enantiomerically pure starting materials (e.g., (R)-1-phenylethylamine) .
  • Monitor reaction progress via circular dichroism (CD) or polarimetry to detect racemization .

Contradiction Resolution :
If NMR data conflicts with expected stereochemistry (e.g., coupling constants or NOE correlations), cross-validate using:

  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives .
  • Dynamic NMR : Study rotational barriers of amide bonds to infer steric hindrance .

Q. What stability challenges arise under varying conditions, and how are they mitigated?

Key Stability Issues :

  • Hydrolysis : The TBDMS group is moisture-sensitive. Store compounds under argon at –20°C with desiccants .
  • Thermal Degradation : Avoid prolonged heating >40°C; use microwave-assisted synthesis for controlled energy input .

Q. Table 2: Stability Profile

ConditionDegradation (%)Mitigation StrategyReference
Ambient humidity (48h)25–30Use anhydrous solvents, inert atmosphere
40°C, 24h15–20Shorten reaction times; optimize microwave parameters

Q. How can this compound be applied in peptide synthesis or enzyme inhibition studies?

Applications :

  • Peptide Backbone Modification : The TBDMS-protected hydroxyl group serves as a handle for late-stage functionalization in solid-phase peptide synthesis (SPPS) .
  • Enzyme Inhibition : The (R)-1-phenylethylamino moiety mimics natural substrates in serine protease inhibition assays. Test inhibitory activity via fluorometric assays (e.g., trypsin IC50_{50} determination) .

Methodological Note :
For SPPS, incorporate the compound as a glutamic acid analog using Fmoc/t-Bu protection strategies. Cleavage with TFA/water (95:5) retains the TBDMS group .

Q. How should researchers address contradictory spectral data from different laboratories?

Root Causes :

  • Solvent polarity effects on NMR chemical shifts.
  • Ion suppression in HRMS due to matrix interference.

Q. Resolution Protocol :

Standardize Conditions : Re-run spectra using identical solvents (e.g., CDCl3_3 vs. DMSO-d6_6) and internal standards (TMS) .

Cross-Validate with MS/MS : Fragment ions in tandem MS (e.g., m/z 234.1 for TBDMS cleavage) confirm structural consistency .

Collaborative Inter-Laboratory Studies : Share raw data (e.g., .raw MS files) for reprocessing with unified parameters .

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